molecular formula C16H16N2O4 B246899 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate

4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate

Cat. No. B246899
M. Wt: 300.31 g/mol
InChI Key: PPEGADUHZHQJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods, and its application in scientific research has been investigated.

Mechanism Of Action

The mechanism of action of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, it has been found to induce cell death in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to induce cell death in cancer cells, leading to a reduction in tumor growth. Additionally, it has been shown to have antibacterial and antiviral properties.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate in lab experiments is its high purity and yield. Additionally, it has been found to be stable under various conditions, making it easy to handle and store. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate in scientific research. One of the potential directions is in the development of new anti-inflammatory and pain-relieving drugs. Additionally, it could be used in the development of new anti-cancer agents and antibiotics. Further research is needed to fully understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has attracted significant attention in scientific research. Its synthesis method has been optimized, and its application in scientific research has been investigated. It has been found to possess anti-inflammatory, anti-cancer, and antibacterial properties. Its advantages and limitations for lab experiments have been discussed, and several future directions for its use in scientific research have been identified. Further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been achieved using different methods. One of the commonly used methods involves the reaction of 2-pyrazinecarboxylic acid with 4-(chloromethyl)benzoic acid, followed by the reaction of the resulting compound with isopropyl chloroformate. This method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been used in various scientific research applications. One of the significant applications is in the development of new drug molecules. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used in the development of new antibiotics and antiviral agents.

properties

Product Name

4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(4-propan-2-yloxycarbonylphenyl)methyl pyrazine-2-carboxylate

InChI

InChI=1S/C16H16N2O4/c1-11(2)22-15(19)13-5-3-12(4-6-13)10-21-16(20)14-9-17-7-8-18-14/h3-9,11H,10H2,1-2H3

InChI Key

PPEGADUHZHQJMY-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2

Origin of Product

United States

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